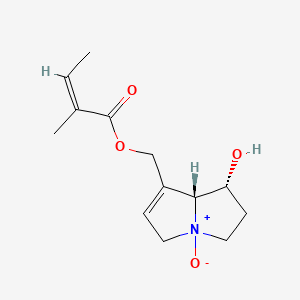

9-Angeloylretronecine-N-oxid

Übersicht

Beschreibung

9-Angeloylretronecine N-oxide is a naturally occurring pyrrolizidine alkaloid found in various plant species. It has been studied for its potential therapeutic and toxic effects, as well as its role in environmental pollution management and industrial manufacturing processes. The compound is known for its complex structure and significant biological activities.

Wissenschaftliche Forschungsanwendungen

9-Angeloylretronecine N-oxide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying N-oxide formation and elimination reactions . In biology and medicine, it is investigated for its potential therapeutic effects and toxicological properties. The compound is also used in environmental studies for its role in pollution management and in industrial processes for its unique chemical properties.

Biochemische Analyse

Biochemical Properties

It is known that it is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone

Cellular Effects

It is known that pyrrolizidine alkaloids, a group to which 9-Angeloylretronecine N-oxide belongs, have been associated with hepatotoxicity, genotoxicity, and neurological damage .

Molecular Mechanism

It is known that N-oxides, such as 9-Angeloylretronecine N-oxide, are metabolized through the pathway of denitrification, which is the anaerobic and microaerobic respiration of nitrates and nitrites .

Temporal Effects in Laboratory Settings

It is known that pyrrolizidine alkaloids, a group to which 9-Angeloylretronecine N-oxide belongs, have been studied for their effects over time .

Dosage Effects in Animal Models

It is known that pyrrolizidine alkaloids, a group to which 9-Angeloylretronecine N-oxide belongs, have been associated with toxicity in livestock animals .

Metabolic Pathways

It is known that N-oxides, such as 9-Angeloylretronecine N-oxide, are metabolized through the pathway of denitrification .

Transport and Distribution

It is known that pyrrolizidine alkaloids, a group to which 9-Angeloylretronecine N-oxide belongs, have been studied for their distribution within plants .

Subcellular Localization

It is known that pyrrolizidine alkaloids, a group to which 9-Angeloylretronecine N-oxide belongs, have been studied for their localization within cells .

Vorbereitungsmethoden

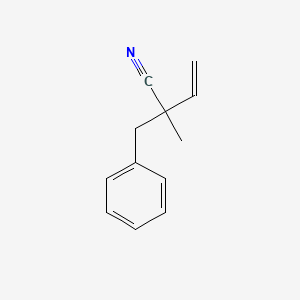

Synthetic Routes and Reaction Conditions: The synthesis of 9-Angeloylretronecine N-oxide typically involves the oxidation of 9-Angeloylretronecine. This can be achieved using hydrogen peroxide and a base, resulting in the formation of the N-oxide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

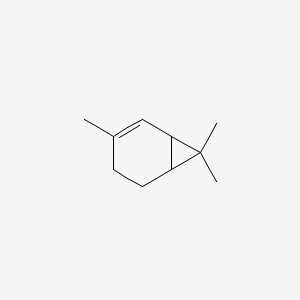

Industrial Production Methods: Industrial production of 9-Angeloylretronecine N-oxide is generally carried out by extracting the compound from the roots of Arnebia euchroma . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve high purity levels suitable for research and industrial applications.

Analyse Chemischer Reaktionen

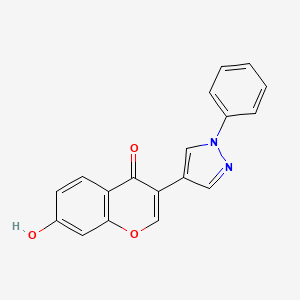

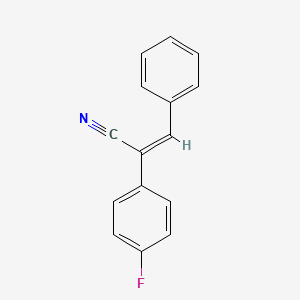

Types of Reactions: 9-Angeloylretronecine N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Cope elimination, where the N-oxide acts as a base in an intramolecular elimination reaction to form an alkene .

Common Reagents and Conditions: Common reagents used in the reactions of 9-Angeloylretronecine N-oxide include hydrogen peroxide for oxidation and various bases for elimination reactions . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of 9-Angeloylretronecine N-oxide include alkenes and substituted hydroxylamines

Wirkmechanismus

The mechanism of action of 9-Angeloylretronecine N-oxide involves its conversion to an N-oxide intermediate, which then undergoes intramolecular elimination to form an alkene . This process is facilitated by the presence of a base and controlled heating. The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with various cellular components and enzymes .

Vergleich Mit ähnlichen Verbindungen

9-Angeloylretronecine N-oxide is similar to other pyrrolizidine alkaloids such as intermedine-N-oxide, leptanthine-N-oxide, and echimidine-N-oxide . These compounds share similar structural features and biological activities but differ in their specific chemical properties and reactivity. The uniqueness of 9-Angeloylretronecine N-oxide lies in its specific N-oxide formation and elimination reactions, which are not as prominent in other related compounds .

Eigenschaften

IUPAC Name |

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-3-9(2)13(16)18-8-10-4-6-14(17)7-5-11(15)12(10)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIPTBVXCKBSAM-ZSXZLUMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182107 | |

| Record name | 9-Angeloylretronecine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27773-86-0 | |

| Record name | 9-Angeloylretronecine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Angeloylretronecine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1609330.png)

![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)